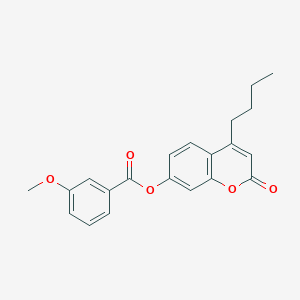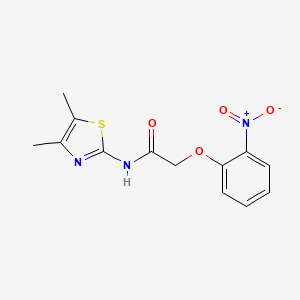![molecular formula C16H20O3S B4086111 4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4086111.png)
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione
説明
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione, commonly known as diketene spiroacetals, is a class of organic compounds that has gained significant attention in recent years due to its potential applications in various fields of scientific research.
作用機序
The mechanism of action of diketene spiroacetals is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in biological systems. For example, diketene spiroacetals have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. Additionally, diketene spiroacetals have been shown to bind to the ATP-binding site of protein kinases, inhibiting their activity and preventing the proliferation of cancer cells.
Biochemical and Physiological Effects:
Diketene spiroacetals have been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral properties. In animal studies, diketene spiroacetals have been shown to reduce inflammation and pain, inhibit the growth of tumor cells, and prevent the replication of viruses. However, more research is needed to fully understand the biochemical and physiological effects of diketene spiroacetals in humans.
実験室実験の利点と制限
Diketene spiroacetals have several advantages for lab experiments, including their ease of synthesis, low toxicity, and potential for use in a wide range of scientific research applications. However, there are also limitations to the use of diketene spiroacetals in lab experiments, including their instability under certain conditions, limited solubility in water, and potential for side reactions.
将来の方向性
There are several future directions for research on diketene spiroacetals, including the development of new synthesis methods, the exploration of their potential applications in drug discovery and material science, and the investigation of their mechanism of action and biochemical and physiological effects in humans. Additionally, the use of diketene spiroacetals in combination with other compounds or therapies may enhance their efficacy and reduce potential side effects.
科学的研究の応用
Diketene spiroacetals have been widely used in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, diketene spiroacetals are used as building blocks for the synthesis of complex molecules. In medicinal chemistry, diketene spiroacetals have been shown to exhibit significant biological activity, including anti-inflammatory, antitumor, and antiviral properties. In material science, diketene spiroacetals have been used as precursors for the synthesis of functional materials, such as polymers and liquid crystals.
特性
IUPAC Name |
4,4-dimethyl-1-thiophen-2-yl-2-oxaspiro[5.5]undecane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3S/c1-15(2)13(17)16(8-4-3-5-9-16)12(19-14(15)18)11-7-6-10-20-11/h6-7,10,12H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSWWVDURHMVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-chlorobenzoyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4086032.png)
![2,2-dimethyl-5-(4-morpholinyl)-N-(2-phenylethyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4086039.png)
![7-(difluoromethyl)-N-(2,6-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4086042.png)
amine hydrochloride](/img/structure/B4086048.png)
![7-(difluoromethyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4086059.png)
![N-acetyl-N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]acetamide](/img/structure/B4086065.png)
![6-chloro-2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4086066.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N,N-dimethylmethanesulfonamide](/img/structure/B4086083.png)
![6-[({3-methoxy-4-[(phenylacetyl)amino]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4086088.png)

![1-cyclohexyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4086097.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4086112.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4086117.png)